molecular formula C8H10O3 B1584681 Acetaldehyde; benzene-1,3-diol CAS No. 28410-56-2

Acetaldehyde; benzene-1,3-diol

Cat. No.: B1584681
CAS No.: 28410-56-2
M. Wt: 154.16 g/mol
InChI Key: GQOYDWTWEHXGDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde, polymer with 1,3-benzenediol, involves the polymerization of acetaldehyde with resorcinol. The reaction typically occurs under acidic conditions, which facilitate the formation of the polymer. The reaction can be represented as follows:

n CH3CHO+n C6H4(OH)2(CH3CHOC6H4(OH)2)n\text{n CH}_3\text{CHO} + \text{n C}_6\text{H}_4(\text{OH})_2 \rightarrow (\text{CH}_3\text{CHO}-\text{C}_6\text{H}_4(\text{OH})_2)_n n CH3​CHO+n C6​H4​(OH)2​→(CH3​CHO−C6​H4​(OH)2​)n​

Industrial Production Methods

In industrial settings, the production of this polymer involves the use of catalysts to speed up the reaction and achieve higher yields. The reaction is carried out in large reactors where temperature and pH are carefully controlled to ensure the optimal formation of the polymer .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde; benzene-1,3-diol, can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

    Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetaldehyde; benzene-1,3-diol, has several scientific research applications, including:

Mechanism of Action

The mechanism by which acetaldehyde, polymer with 1,3-benzenediol, exerts its effects involves the formation of strong covalent bonds between the polymer chains and the substrates it adheres to. This results in a robust adhesive property that is highly valued in industrial applications. The molecular targets and pathways involved include the interaction of the polymer with the functional groups on the substrate surfaces .

Comparison with Similar Compounds

Similar Compounds

    Polyformaldehyde: Another polymer formed from aldehydes, known for its use in engineering plastics.

    Polyvinyl alcohol: Formed from the polymerization of vinyl alcohol, used in various industrial applications.

Uniqueness

Acetaldehyde; benzene-1,3-diol, is unique due to its specific adhesive properties and its ability to form strong covalent bonds with a variety of substrates. This makes it particularly useful in the rubber industry, where strong adhesion is crucial .

Properties

IUPAC Name

acetaldehyde;benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.C2H4O/c7-5-2-1-3-6(8)4-5;1-2-3/h1-4,7-8H;2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYDWTWEHXGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O.C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28410-56-2
Record name Acetaldehyde, polymer with 1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28410-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30951076
Record name Acetaldehyde--benzene-1,3-diol (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30951076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28410-56-2
Record name Acetaldehyde, polymer with 1,3-benzenediol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetaldehyde--benzene-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde, polymer with 1,3-benzenediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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